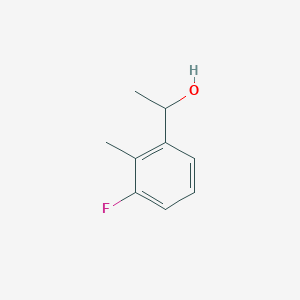

1-(3-Fluoro-2-methylphenyl)ethanol

Description

1-(3-Fluoro-2-methylphenyl)ethanol is a fluorinated aromatic alcohol characterized by a hydroxyl group (-OH) attached to a carbon adjacent to a benzene ring substituted with a fluorine atom at the 3-position and a methyl group at the 2-position. Its molecular formula is C₉H₁₁FO, with a molecular weight of 154.18 g/mol (calculated based on analogous structures in and ). Fluorine’s electron-withdrawing effects and the methyl group’s steric hindrance influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name |

1-(3-fluoro-2-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLJKRWSRPTIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-2-methylphenyl)ethanol can be synthesized through several methods, including:

Grignard Reaction: Reacting 3-fluoro-2-methylbenzene with ethyl magnesium bromide followed by hydrolysis.

Reduction of Ketones: Reducing 3-fluoro-2-methylacetophenone using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these reactions, often involving continuous flow reactors and advanced catalysts to improve yield and reduce by-products.

Chemical Reactions Analysis

1-(3-Fluoro-2-methylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to 1-(3-fluoro-2-methylphenyl)ethanal using oxidizing agents like chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can convert it to 1-(3-fluoro-2-methylphenyl)ethane.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Chromyl chloride, dichloromethane solvent, room temperature.

Reduction: Lithium aluminum hydride, ether solvent, reflux conditions.

Substitution: Halogenating agents like bromine, FeBr3 catalyst, room temperature.

Major Products Formed:

Oxidation: 1-(3-fluoro-2-methylphenyl)ethanal.

Reduction: 1-(3-fluoro-2-methylphenyl)ethane.

Substitution: Various halogenated derivatives.

Scientific Research Applications

1-(3-Fluoro-2-methylphenyl)ethanol is used in various scientific research fields:

Chemistry: As a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, altering their activity and leading to therapeutic effects. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of fluorinated aromatic alcohols, amides, and ketones results in distinct physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Influence: Alcohol vs. Amide vs. Ketone: The hydroxyl group in 1-(3-Fluoro-2-methylphenyl)ethanol enables hydrogen bonding, enhancing solubility in polar solvents compared to the lipophilic amide and ketone derivatives. The amide () exhibits broader biological activities, including antitumor and neuroprotective effects, likely due to its stability and ability to interact with enzyme active sites via hydrogen bonding .

Methyl Group: The 2-methyl substituent in 1-(3-Fluoro-2-methylphenyl)ethanol increases steric bulk, which may hinder rotation around the benzene ring and limit interactions with certain enzymes compared to non-methylated analogs .

Biological Activity: The amide derivative () shows the most diverse bioactivity, including antitumor and neuroprotective effects, attributed to its dual fluorine substituents and amide linkage, which may enhance target selectivity . Amino alcohols () are understudied but hold promise for neuroactive drug development due to structural similarities to neurotransmitters like epinephrine .

Table 2: Physicochemical Properties

Biological Activity

1-(3-Fluoro-2-methylphenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its mechanisms of action, pharmacological properties, and relevant research findings, including case studies that illustrate its therapeutic potential.

1-(3-Fluoro-2-methylphenyl)ethanol possesses a unique structure characterized by a fluorine atom and a methyl group attached to a phenyl ring. Its molecular formula is C9H11F, and it has a molecular weight of approximately 154.19 g/mol. The presence of the fluorine atom is significant as it influences the compound's electronic properties and biological interactions.

The biological activity of 1-(3-Fluoro-2-methylphenyl)ethanol can be attributed to its interaction with various molecular targets within biological systems:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling pathways.

- Cell Membrane Interaction : Alcohols, including this compound, can alter cell membrane fluidity and permeability, which may influence cell signaling and function.

Biological Activities

Research has indicated several potential biological activities associated with 1-(3-Fluoro-2-methylphenyl)ethanol:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, making it a candidate for further exploration in infectious disease treatments.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could have implications in treating conditions characterized by chronic inflammation.

- Neurotransmitter Modulation : As a phenethylamine derivative, it may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

Case Studies and Research Findings

Several studies have examined the biological activity of 1-(3-Fluoro-2-methylphenyl)ethanol and its analogs:

- Anticancer Activity : In vitro studies have demonstrated that related compounds exhibit significant antiproliferative effects in cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values ranging from 0.075 µM to 0.620 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .

- Structure-Activity Relationship (SAR) : Research into the SAR of aryl acetamides has shown that modifications in fluorine substitution can dramatically alter potency. For example, the introduction of fluorine at specific positions on the phenyl ring resulted in enhanced biological activity compared to unsubstituted analogs .

Pharmacokinetics

The pharmacokinetic profile of 1-(3-Fluoro-2-methylphenyl)ethanol suggests that it is well absorbed in the gastrointestinal tract, with distribution patterns consistent with other alcohols. The compound's solubility profile is enhanced by the presence of the hydrochloride salt form (if applicable), which improves its applicability in biological systems.

Comparative Analysis

A comparison between 1-(3-Fluoro-2-methylphenyl)ethanol and similar compounds highlights its unique features:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-(3-Fluoro-2-methylphenyl)ethanol | C9H11F | Fluorine & methyl groups | Antimicrobial, anti-inflammatory |

| (S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride | CHClFN | Enhanced solubility | Neurotransmitter modulation |

| 3-Fluoro β-lactams | Varies | Various substituents | Anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.